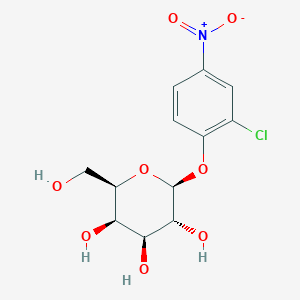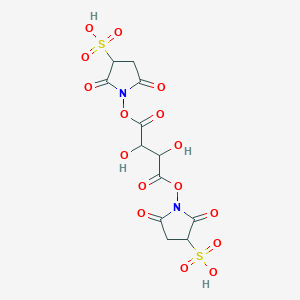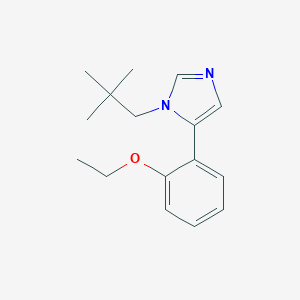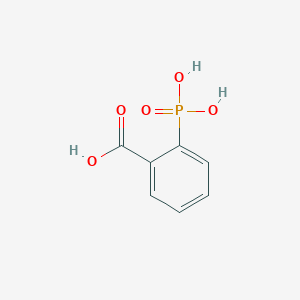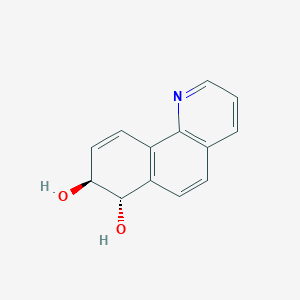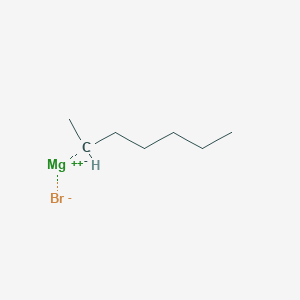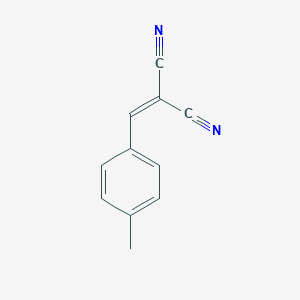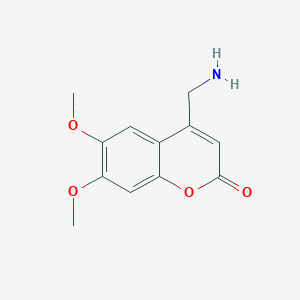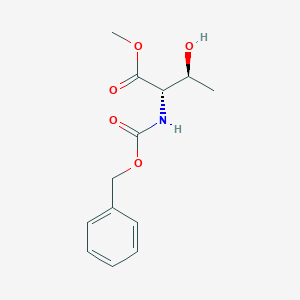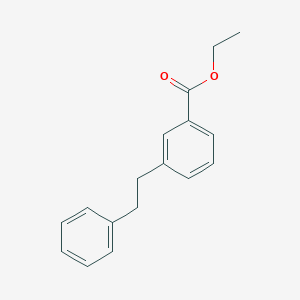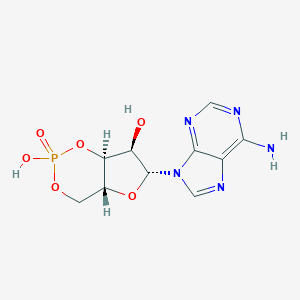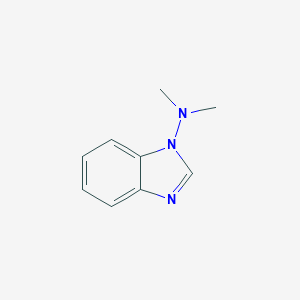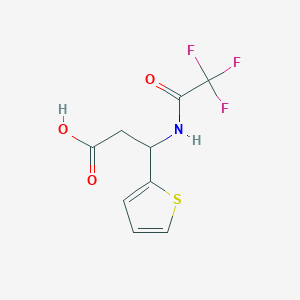![molecular formula C18H30O4 B052416 cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2',2'-dimethylpropylidene) Diketal CAS No. 92007-38-0](/img/structure/B52416.png)
cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2',2'-dimethylpropylidene) Diketal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2’,2’-dimethylpropylidene) Diketal: is a complex organic compound characterized by its bicyclic structure and ketal functional groups. This compound is notable for its stability and unique reactivity, making it a subject of interest in various fields of scientific research, including organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2’,2’-dimethylpropylidene) Diketal typically involves multiple steps:
-
Formation of the Bicyclic Core: : The initial step involves the construction of the bicyclic core, often through a Diels-Alder reaction between a suitable diene and dienophile. This reaction is typically carried out under controlled temperatures to ensure the correct stereochemistry.
-
Introduction of Ketone Groups: : The bicyclic intermediate is then subjected to oxidation reactions to introduce ketone functionalities at the desired positions. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
-
Ketal Formation: : The final step involves the protection of the ketone groups by converting them into ketals. This is achieved by reacting the diketone with 2,2-dimethylpropanal in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the oxidation and ketal formation steps to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo further oxidation to form more complex derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
-
Reduction: : Reduction reactions can convert the ketone groups back to alcohols. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
-
Substitution: : The ketal groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as Grignard reagents (RMgX) are commonly used.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Grignard reagents, organolithium compounds
Major Products
Oxidation: Formation of carboxylic acids or esters
Reduction: Formation of alcohols
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry
In organic chemistry, cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2’,2’-dimethylpropylidene) Diketal is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it an ideal candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
The compound’s unique structure allows it to interact with biological molecules in specific ways, making it a potential candidate for drug development. It can be used to design inhibitors or activators of certain enzymes, providing insights into biochemical pathways and disease mechanisms.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins. Its stability and reactivity are advantageous in creating materials with specific properties, such as enhanced durability or chemical resistance.
Mécanisme D'action
The mechanism by which cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2’,2’-dimethylpropylidene) Diketal exerts its effects involves its ability to undergo various chemical reactions. The ketal groups can be hydrolyzed under acidic conditions to release the corresponding diketone, which can then participate in further reactions. The bicyclic core provides a rigid framework that influences the compound’s reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
cis-Bicyclo[3.3.0]octane-3,7-dione: Lacks the ketal groups, making it less stable but more reactive in certain conditions.
trans-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2’,2’-dimethylpropylidene) Diketal: Differing stereochemistry can lead to different reactivity and interaction with other molecules.
Bicyclo[3.3.0]octane-3,7-dione: Without the cis configuration, it exhibits different physical and chemical properties.
Uniqueness
The presence of the ketal groups in cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2’,2’-dimethylpropylidene) Diketal provides enhanced stability and specific reactivity patterns that are not observed in its analogs. This makes it particularly useful in applications requiring stable intermediates or specific reaction pathways.
Propriétés
InChI |
InChI=1S/C18H30O4/c1-15(2)9-19-17(20-10-15)5-13-7-18(8-14(13)6-17)21-11-16(3,4)12-22-18/h13-14H,5-12H2,1-4H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOVDWPXLPKLCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(CC3CC4(CC3C2)OCC(CO4)(C)C)OC1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
